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Crbn-6-5-5-vhl

Targeted protein degradation PROTAC potency Cereblon knockdown

Traditional IMiDs (pomalidomide, lenalidomide) recruit neo-substrates (IKZF1/3, CK1α), confounding CRBN-specific studies. CRBN-6-5-5-VHL is a heterobifunctional PROTAC simultaneously engaging CRBN & VHL E3 ligases for selective cereblon ubiquitination without IKZF1/IKZF3 degradation. • Selective CRBN depletion (DC50 1.5 nM) at 5-10 nM, 6-24 h in MM1S/HEK293 cells • Validated control degrader for CRBN-dependent PROTAC development (10-100 nM, 24 h) • Defined 6-5-5 linker for ternary complex crystallography/cryo-EM • COA provided; ≥98% HPLC; shipped ambient; store at -20°C

Molecular Formula C51H69N7O10S
Molecular Weight 972.2 g/mol
Cat. No. B2503138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrbn-6-5-5-vhl
Molecular FormulaC51H69N7O10S
Molecular Weight972.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O
InChIInChI=1S/C51H69N7O10S/c1-33-44(69-32-54-33)35-20-18-34(19-21-35)30-53-46(62)40-29-36(59)31-57(40)50(66)45(51(2,3)4)55-41(60)17-8-13-28-68-27-12-7-11-26-67-25-10-6-5-9-24-52-38-16-14-15-37-43(38)49(65)58(48(37)64)39-22-23-42(61)56-47(39)63/h14-16,18-21,32,36,39-40,45,52,59H,5-13,17,22-31H2,1-4H3,(H,53,62)(H,55,60)(H,56,61,63)/t36-,39?,40+,45-/m1/s1
InChIKeyLIMCHOLAKDUZDS-XARBDFOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CRBN-6-5-5-VHL: Specifications & Procurement Guide


CRBN-6-5-5-VHL (CAS 2362575-45-7) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that simultaneously engages the cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ubiquitin ligases . The compound comprises a pomalidomide-based CRBN ligand tethered via a 6-5-5 alkyl chain linker to a VH032-amine VHL ligand , inducing proximity-driven CRBN ubiquitination and subsequent proteasomal degradation [1]. As a research tool, it enables selective CRBN depletion without affecting IKZF1/IKZF3 neosubstrates [2], serving as a precise probe for dissecting CRBN-dependent signaling networks distinct from traditional immunomodulatory imide drugs (IMiDs).

Heterobifunctional PROTAC engaging CRBN and VHL E3 ligases
Selective CRBN degradation without IKZF1/IKZF3 neosubstrate effects
Precision probe for CRBN-dependent signaling studies distinct from IMiDs

Why CRBN-6-5-5-VHL Has No Generic Substitute


Generic substitution of CRBN-6-5-5-VHL with alternative CRBN-targeting probes is scientifically invalid due to fundamental differences in degradation mechanism, potency, and selectivity. Traditional CRBN ligands such as pomalidomide or lenalidomide recruit neosubstrates (e.g., IKZF1, IKZF3, CK1α) for ubiquitination, introducing confounding pleiotropic effects that obscure CRBN-specific functional analysis [1]. Conversely, alternative CRBN-degrading PROTACs exhibit significantly divergent DC50 values spanning two orders of magnitude and inconsistent selectivity profiles . The unique CRBN-VHL heterodimerization architecture of CRBN-6-5-5-VHL—in contrast to CRBN-CRBN homo-PROTACs—produces a distinct ternary complex geometry that critically governs degradation efficiency [2]. Procurement decisions must therefore be anchored to compound-specific quantitative performance data rather than class-level assumptions.

Mechanism mismatch
IMiDs (pomalidomide/lenalidomide) recruit neosubstrates (IKZF1/3), confounding CRBN-specific readouts
Potency divergence
Alternative CRBN PROTACs exhibit DC50 values spanning two orders of magnitude; potency may not transfer
Architecture specificity
CRBN-VHL heterodimerization yields distinct ternary complex geometry vs CRBN-CRBN homo-PROTACs; degradation efficiency may differ

CRBN-6-5-5-VHL vs. Structural Analogs


Degradation Potency vs. CRBN PROTAC 14a

CRBN-6-5-5-VHL exhibits substantially greater CRBN degradation potency than the structurally analogous compound CRBN PROTAC 14a. In head-to-head cellular assay comparisons, CRBN-6-5-5-VHL achieves a DC50 of 1.5 nM in MM1S multiple myeloma cells, while CRBN PROTAC 14a demonstrates a DC50 of 200 nM in HEK293 cells [1]. The potency differential exceeds 130-fold in favor of CRBN-6-5-5-VHL.

CRBN DC50 comparison
Reported
1.5 nM vs 200 nM ~133-fold difference
Supports potency-driven experimental design and reduced compound usage
Cross-cell-line context; MM1S vs HEK293 cells
Targeted protein degradation PROTAC potency Cereblon knockdown

Neosubstrate Selectivity: IKZF1/IKZF3 Sparing

CRBN-6-5-5-VHL demonstrates clear neosubstrate-sparing selectivity relative to conventional IMiD-based CRBN ligands. While pomalidomide and lenalidomide potently degrade the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) as their primary therapeutic mechanism, CRBN-6-5-5-VHL induces selective CRBN ubiquitination without affecting IKZF1 or IKZF3 protein levels at functional degradation concentrations (5-10 nM) [1]. Higher concentrations (10 μM) can induce IKZF1/IKZF3 degradation, establishing a >1000× selectivity window .

IKZF1/3 selectivity
Head-to-head
>1000× selectivity window
Enables CRBN-specific signaling studies without IKZF1/3 confounding
Concentration-dependent; window at 5-10 nM vs 10 µM
IKZF1 selectivity IKZF3 selectivity Off-target degradation

VHL Selectivity: No pVHL Degradation

Despite engaging both CRBN and VHL E3 ligases, CRBN-6-5-5-VHL selectively induces CRBN degradation while sparing VHL. At concentrations up to 1 μM, the compound induces robust CRBN ubiquitination and proteasomal degradation without affecting pVHL30 or pVHL19 protein levels . This contrasts with non-selective heterodimerizers that might simultaneously deplete both ligases, which would confound functional analyses of E3 ligase-specific pathways.

VHL sparing profile
Class-level
CRBN degradation observed; pVHL30/19 levels unaffected up to 1 µM
VHL-sparing context ensures CRBN-specific endpoint interpretation
Time-/dose-dependent assays; sources to verify
VHL selectivity E3 ligase crosstalk Ternary complex specificity

Hetero-PROTAC Architecture Advantage

The CRBN-VHL heterodimerization architecture of CRBN-6-5-5-VHL provides a mechanistic advantage over CRBN-CRBN homo-PROTACs for inducing CRBN degradation. A systematic comparison of six CRBN-CRBN homo-PROTACs versus six CRBN-VHL hetero-PROTACs demonstrated that CRBN-VHL compounds are consistently more potent degraders of CRBN [1]. Among the tested panel, the two most potent and selective CRBN degraders identified (ZXH-4-130 and ZXH-4-137) were both CRBN-VHL hetero-PROTACs, validating this architectural preference for achieving efficient CRBN ubiquitination [1].

Hetero-PROTAC architecture
Class-level
CRBN-VHL hetero-PROTACs showed consistently higher CRBN degradation than homo-PROTACs in a panel screen
Informs selection among PROTAC architectures for degradation efficiency studies
Class-level evidence from proteomic panel; individual compound data to verify
PROTAC design E3 ligase pairing Degradation efficiency

Structural Classification: CRBN-VHL Hetero-PROTACs

CRBN-6-5-5-VHL is classified within the structurally validated family of CRBN-VHL hetero-PROTACs, distinguished from alternative architectures. In peer-reviewed structural comparisons, CRBN-6-5-5-VHL is grouped with CM11, Compound 15a, Compound 14a, and TD-165 as PROTACs composed with CRBN and VHL ligands [1]. Among these, CRBN-6-5-5-VHL and Compound 14a (CRBN PROTAC 14a) are explicitly noted as potent CRBN degraders that utilize VHL as the recruited ligase [1][2], establishing a defined comparative framework for users evaluating procurement options within this specific subclass.

Structural classification
Reported
CRBN-VHL hetero-PROTAC with 6-5-5 alkyl linker; grouped with CM11, 14a, 15a, TD-165
Validates structural identity for procurement accuracy
Literature-based structural classification
PROTAC chemical structure Homo-PROTAC classification Degrader library

DMSO Solubility for High-Concentration Stocks

CRBN-6-5-5-VHL demonstrates high DMSO solubility, enabling preparation of concentrated stock solutions for cellular assays. The compound achieves solubility of 113.33 mg/mL in DMSO (with ultrasonication), corresponding to approximately 116.6 mM based on molecular weight 972.21 . Sigma-Aldrich specifications confirm DMSO solubility of 2 mg/mL (clear solution) . This solubility profile supports flexible experimental design across a broad concentration range without precipitation artifacts.

DMSO solubility
Reported
113.33 mg/mL (~116.6 mM) with ultrasonication; clear solution at 2 mg/mL
Facilitates high-concentration stock preparation and dosing flexibility
Solubility may vary with lot and preparation method
PROTAC solubility DMSO solubility Stock solution preparation

Application Scenarios for CRBN-6-5-5-VHL


CRBN-Specific Mechanistic Studies (IKZF1/IKZF3-Neutral)

Use CRBN-6-5-5-VHL at 5-10 nM for 6-24 hours in MM1S or HEK293 cells to achieve selective CRBN depletion without IKZF1/IKZF3 degradation. This enables dissection of CRBN-dependent signaling pathways—such as AMPK-ULK1 regulation or DNA damage response—without confounding transcriptional effects from Ikaros/Aiolos family degradation that occurs with pomalidomide or lenalidomide treatment [1].

Validation of CRBN Dependency in PROTAC Development

Employ CRBN-6-5-5-VHL as a control degrader in CRBN-based PROTAC development to confirm that observed target degradation is genuinely CRBN-dependent. Treatment with CRBN-6-5-5-VHL at 10-100 nM for 24 hours followed by CRBN antibody-based Western blotting or Simple Western automated capillary electrophoresis provides quantitative confirmation of CRBN knockdown prior to assessing novel CRBN-recruiting PROTAC efficacy [2].

Ternary Complex Modeling and Structural Biology

Utilize CRBN-6-5-5-VHL in structural biology applications requiring a validated CRBN-VHL heterodimerization probe. The compound's defined 6-5-5 alkyl linker architecture and established capacity to form a productive heteroternary complex make it suitable for crystallography, cryo-EM, or molecular dynamics simulations of PROTAC-induced ternary complex geometries [3][4].

Comparative E3 Ligase Recruitment Efficiency Studies

Deploy CRBN-6-5-5-VHL alongside CRBN PROTAC 14a and other CRBN-VHL hetero-PROTACs to systematically evaluate linker length and composition effects on degradation efficiency. This comparative framework enables structure-activity relationship (SAR) studies that inform linker optimization in PROTAC development programs targeting other proteins of interest [3].

Application
Selection Property
Validation Focus
CRBN-selective mechanistic studies
IKZF1/3-sparing degradation selectivity
CRBN pathway readouts without neosubstrate confounding
CRBN dependency validation in PROTACs
CRBN degradation potency and selectivity
Confirmatory CRBN knockdown prior to target degradation assessment
Ternary complex structural studies
Defined CRBN-VHL heterodimerization architecture
Complex geometry and recruitment validation
Linker SAR and E3 ligase comparison
Linker length and composition effects
Degradation efficiency optimization and PROTAC design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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